tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate
Description
tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group. It is primarily used in the development of rigid linkers for targeted protein degradation and chemical conjugates .
Properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 2-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-8-7-14(10-17-14)13(9-15)5-4-6-13/h4-10H2,1-3H3 |
InChI Key |
BACNTAKEOUOEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate undergoes various chemical reactions, including:
- Oxidation: This reaction can introduce oxygen-containing functional groups.
- Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is used as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These linkers help optimize the 3D orientation of the degrader and enhance drug-like properties .
Biology and Medicine: In biology and medicine, this compound is utilized in the design of spirocyclic inhibitors targeting specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. These inhibitors have shown high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis .
Industry: In the industrial sector, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is employed in the synthesis of various chemical conjugates and bioconjugation technologies .
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate involves its role as a rigid linker in PROTACs. These linkers facilitate the formation of a ternary complex between the target protein, the degrader, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In the case of spirocyclic inhibitors, the compound targets the MmpL3 protein, disrupting its function and inhibiting the growth of M. tuberculosis .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness: tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and stable framework for various applications. This rigidity is crucial for optimizing the 3D orientation of bifunctional protein degraders and enhancing their efficacy .
Biological Activity
tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate is a complex organic compound recognized for its unique spirocyclic structure, which contributes to its biological activity and potential applications in medicinal chemistry. This compound features a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group, making it valuable in the development of targeted therapies.
Chemical Structure and Properties
- Molecular Formula: C₁₅H₁₉N₃O₄
- Molecular Weight: 301.33 g/mol
- CAS Number: 1234567-89-0 (example)
The compound's distinctive structure allows for rigidity, which is crucial for its role as a linker in various biochemical applications.
The primary biological activity of this compound is attributed to its function as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) . This mechanism involves the formation of a ternary complex between the target protein, the degrader, and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of specific proteins. This process is particularly significant in targeting disease-related proteins for degradation, thereby offering therapeutic potential in various conditions including cancer and bacterial infections.
Case Studies and Research Findings
-
Targeting Mycobacterium tuberculosis:
- Research indicates that derivatives of this compound exhibit inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis, showing effectiveness against both antibiotic-sensitive and multidrug-resistant strains. This highlights its potential as a new class of antibiotics targeting resistant bacterial infections .
- Protein Degradation Applications:
- Chronic Kidney Disease Treatment:
Comparative Analysis with Similar Compounds
This table illustrates the versatility of spirocyclic compounds in various biological applications, emphasizing their significance in drug design.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes, often utilizing specific catalysts to enhance yield and purity . In industrial settings, this compound serves as a building block for chemical conjugates and bioconjugation technologies, further expanding its utility beyond academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
